Benzyl 4-fluoropiperidine-1-carboxylate

描述

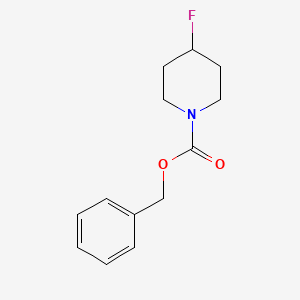

Structure

3D Structure

属性

IUPAC Name |

benzyl 4-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMOCSXYVNFNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 4 Fluoropiperidine 1 Carboxylate

Established Synthetic Pathways and Precursors

Established synthetic routes to Benzyl (B1604629) 4-fluoropiperidine-1-carboxylate often involve the construction of the fluorinated piperidine (B6355638) ring followed by the introduction of the benzyl carbamate (B1207046) protecting group. These pathways provide a reliable, albeit sometimes lengthy, means of obtaining the target compound.

Synthesis from Ethyl Isonipecotate and Benzyl Bromide

A common starting material for the synthesis of piperidine derivatives is ethyl isonipecotate. A plausible multi-step synthesis of Benzyl 4-fluoropiperidine-1-carboxylate originating from ethyl isonipecotate and benzyl bromide would proceed through several key transformations.

The initial step involves the N-benzylation of ethyl isonipecotate. This is typically achieved by reacting ethyl isonipecotate with benzyl bromide in the presence of a base, such as triethylamine (B128534), in a suitable solvent like methylene (B1212753) chloride. This reaction yields ethyl 1-benzylpiperidine-4-carboxylate.

The subsequent introduction of the fluorine atom at the 4-position of the piperidine ring is a critical and often challenging step. One potential strategy involves the conversion of the ester group in ethyl 1-benzylpiperidine-4-carboxylate to a hydroxyl group via reduction, followed by a deoxofluorination reaction. However, a more direct approach would be the electrophilic fluorination of an enolate intermediate derived from ethyl 1-benzylpiperidine-4-carboxylate.

Following the successful fluorination to obtain ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield 1-benzyl-4-fluoropiperidine.

Finally, the N-benzyl group can be removed via catalytic hydrogenation and replaced with a benzyloxycarbonyl (Cbz) group by reacting the resulting 4-fluoropiperidine (B2509456) with benzyl chloroformate in the presence of a base. This final step yields the target compound, this compound.

Reaction Scheme:

N-Benzylation: Ethyl isonipecotate + Benzyl bromide → Ethyl 1-benzylpiperidine-4-carboxylate

Fluorination: Introduction of fluorine at the C4 position.

Intermediate modifications: Hydrolysis and decarboxylation.

N-Debenzylation and Cbz-protection: Removal of the N-benzyl group and reaction with benzyl chloroformate.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Ethyl isonipecotate, Benzyl bromide | Triethylamine, Methylene chloride | Ethyl 1-benzylpiperidine-4-carboxylate |

| 2 | Ethyl 1-benzylpiperidine-4-carboxylate | Electrophilic fluorinating agent | Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate |

| 3 | Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate | H₂O, H⁺ or OH⁻; Heat | 1-Benzyl-4-fluoropiperidine |

| 4 | 1-Benzyl-4-fluoropiperidine | H₂, Pd/C; Benzyl chloroformate, Base | This compound |

Fluoro-functionalization Strategies (e.g., using N-fluorobenzenesulfonimide)

The introduction of a fluorine atom onto the piperidine ring is a key transformation in the synthesis of this compound. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are commonly employed for this purpose.

The strategy involves the generation of a nucleophilic carbon center on the piperidine ring, which then attacks the electrophilic fluorine of the NFSI molecule. For the synthesis of the target compound, this would typically involve the formation of an enolate from a suitable precursor, such as N-benzyl-4-oxopiperidine. The enolate would then be reacted with NFSI to introduce the fluorine atom at the 4-position.

However, research has shown that the direct electrophilic fluorination of some piperidine derivatives can be challenging. For instance, an attempt to synthesize 4-aminomethyl-4-fluoropiperidine via the fluorination of a corresponding piperidine precursor with NFSI resulted in a low yield of the desired product. This suggests that the reaction conditions must be carefully optimized to achieve efficient fluorination and minimize side reactions.

General Reaction Scheme for Electrophilic Fluorination:

| Precursor | Fluorinating Agent | Key Transformation |

| N-protected piperidin-4-one | N-fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination of the enolate |

Improved Methodologies for Industrial and Large-Scale Synthesis

For the industrial and large-scale synthesis of fluorinated piperidines, traditional multi-step batch processes can be inefficient and costly. Therefore, the development of improved methodologies is crucial. A significant advancement in this area is the use of palladium-catalyzed hydrogenation of readily available and inexpensive fluoropyridines.

This method allows for the direct and robust synthesis of a wide range of fluorinated piperidines. The process is often highly diastereoselective and can be performed using a commercially available heterogeneous palladium catalyst. A key advantage of this approach is its tolerance to air and moisture, which simplifies the experimental setup and makes it more amenable to industrial settings.

The resulting fluorinated piperidines can then be protected with the benzyloxycarbonyl group in a subsequent step to yield the final product. The efficiency and scalability of the catalytic hydrogenation step make this a highly attractive route for large-scale production.

| Method | Catalyst | Starting Material | Key Advantages |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Fluoropyridines | Robust, scalable, tolerant to air and moisture, uses readily available starting materials |

Development of Novel Synthetic Approaches for this compound

The quest for more efficient and atom-economical synthetic methods has driven the development of novel approaches to piperidine synthesis, including one-pot reaction protocols and advanced catalytic systems.

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. While a specific one-pot synthesis for this compound is not extensively documented, a plausible protocol can be envisioned based on established chemical transformations.

A hypothetical one-pot synthesis could involve the in-situ formation of a piperidine ring from acyclic precursors, followed by fluorination and N-protection. For example, a tandem reaction could be designed where an amino-diene undergoes a cyclization reaction, followed by the introduction of a fluorine atom and subsequent reaction with benzyl chloroformate, all within the same pot. Such a process would require careful selection of reagents and reaction conditions to ensure the compatibility of all steps.

Palladium-Catalyzed Annulation Approaches

Palladium-catalyzed annulation reactions are powerful tools for the construction of complex heterocyclic ring systems. These reactions typically involve the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single catalytic cycle.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of fluorinated piperidines hinges on the meticulous optimization of reaction parameters and the judicious selection of reagents. A primary challenge in these syntheses is preventing unwanted side reactions, such as hydrodefluorination, where the fluorine atom is undesirably removed. nih.gov

One prominent strategy for forming the fluorinated piperidine core is the palladium-catalyzed hydrogenation of readily available fluoropyridines. nih.gov The optimization of this process involves screening catalysts and solvents to achieve high conversion while preserving the C-F bond. Studies have shown that heterogeneous palladium catalysts are effective for this transformation. nih.govacs.org The robustness of this protocol has been highlighted by its tolerance for air and moisture, which is advantageous for large-scale synthesis. nih.govacs.org

Another sophisticated method involves the cyclization of alkenyl N-tosylamides, promoted by BF3-activated aryliodine(III) carboxylates, to construct 3-fluoropiperidines. acs.org The optimization of this reaction is complex, as its selectivity is highly sensitive to several factors. Mechanistic studies have revealed that the choice of ligand attached to the iodine(III) reagent and the presence of electrolytes, such as tetrabutylammonium tetrafluoroborate (TBABF4), are critical in dictating the chemo-, regio-, and diastereoselectivity of the final product. acs.org

The selection of the fluorinating agent is also paramount. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting alcohols to alkyl fluorides, which can be a key step in building the fluorinated piperidine scaffold. acs.org

| Method | Key Reagents/Catalyst | Critical Condition for Optimization | Primary Outcome/Selectivity |

|---|---|---|---|

| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | Solvent selection, pressure, and temperature to prevent hydrodefluorination. nih.gov | Selective reduction of the pyridine (B92270) ring while preserving the C-F bond. nih.gov |

| Iodocyclization | BF3-activated ArI(III)-dicarboxylates | Nature of the ligand on the iodine reagent and presence of electrolytes (e.g., TBABF4). acs.org | Control over chemo-, regio-, and diastereoselectivity of the resulting 3-fluoropiperidine. acs.org |

| Deoxofluorination | DAST or Deoxo-Fluor | Temperature control, particularly with DAST, to prevent hazardous decomposition. acs.org | Efficient conversion of a hydroxyl group to a fluorine atom on a piperidine precursor. acs.org |

Stereoselective Synthesis of Fluorinated Piperidine Carboxylates

The three-dimensional arrangement of atoms (stereochemistry) in drug molecules is crucial for their biological activity. Consequently, developing methods for the stereoselective synthesis of fluorinated piperidines, which control the orientation of the fluorine atom and other substituents, is of paramount importance.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Organocatalysis has emerged as a powerful tool for achieving this goal in the synthesis of fluorinated piperidines. A notable strategy involves a highly enantioselective organocatalytic aza-Michael addition, which can establish a key stereocenter in the molecule's scaffold. acs.orgnih.gov The success of this approach often relies on computational studies to rationally select the most effective catalyst by understanding the steric demands of the catalytic system. acs.org

Another effective strategy for accessing enantioenriched fluorinated piperidines is through the diastereoselective hydrogenation of a pyridine ring that has been modified with a chiral auxiliary. acs.org For instance, an oxazolidine-substituted pyridine can be hydrogenated to the corresponding piperidine in a diastereoselective manner. Subsequent removal of the chiral auxiliary, followed by reduction and protection (e.g., with a Cbz group), affords the desired enantioenriched piperidine product. acs.org

| Strategy | Catalyst/Auxiliary Type | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Organocatalytic Aza-Michael Addition | Chiral Organocatalyst (e.g., prolinol derivative) | Conjugate addition to create a stereocenter. acs.org | High enantioselectivity. researchgate.net |

| Asymmetric Hydrogenation | Chiral Auxiliary (e.g., oxazolidine) | Diastereoselective reduction of a modified pyridine ring. acs.org | High enantiomeric ratio after auxiliary cleavage. acs.org |

Diastereoselective control refers to the selective formation of one diastereomer over others when a molecule has multiple stereocenters. In the synthesis of 4-fluoropiperidines, this determines the relative orientation of the fluorine atom with respect to other substituents on the ring.

The heterogeneous hydrogenation of substituted fluoropyridines is a robust method that often displays high cis-diastereoselectivity. nih.gov This process results in a piperidine ring where the newly introduced hydrogen atoms are on the same face of the ring, leading to a predictable spatial relationship between the substituents.

Alternatively, the diastereoselectivity can be set during the ring-forming step itself. The BF3-activated iodocyclization of alkenyl N-tosylamides proceeds through a proposed iodiranium(III) ion intermediate. acs.org The subsequent intramolecular, diastereodetermining 5-exo-cyclization step establishes the relative stereochemistry of the substituents on the newly formed ring. acs.org Another method, the halo-aza-Prins cyclization, can be used to generate gem-dihalopiperidines with stereocontrol. nih.gov

| Method | Key Intermediate | Typical Selectivity | Influencing Factors |

|---|---|---|---|

| Hydrogenation of Fluoropyridines | Surface-adsorbed pyridine | cis-selective nih.gov | Catalyst surface, substrate structure. |

| BF3-activated Iodocyclization | Iodiranium(III) ion acs.org | Diastereoselective | Substrate geometry, reaction conditions. acs.org |

The protecting group on the piperidine nitrogen, such as the benzyl carbamate in this compound, is not merely an inert placeholder. It can significantly influence the stereochemical course of reactions.

The size and electronic nature of the protecting group can dictate the conformational preference of reaction intermediates, thereby directing the approach of reagents to a specific face of the molecule. In some cases, the primary role of the protecting group is practical; for example, after hydrogenation of fluoropyridines, the resulting volatile piperidines are often trapped in situ with protecting groups like benzyloxycarbonyl (Cbz) or Fmoc to facilitate isolation and improve yields. nih.govacs.org

More profoundly, protecting groups can exert powerful stereoelectronic effects. Electron-withdrawing protecting groups can destabilize cationic intermediates, shifting a reaction from a non-selective SN1-like pathway toward a more predictable, stereoselective SN2-like mechanism. mdpi.com A classic example of such influence is neighboring group participation, where an acyl-type protecting group can directly participate in a reaction at a nearby reactive center. This participation shields one face of the molecule, forcing an incoming nucleophile to attack from the opposite side and thus ensuring a specific stereochemical outcome. mdpi.com

| Protecting Group | Abbreviation | Observed Influence/Role |

|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Used for in situ trapping of volatile piperidines to improve isolated yields. nih.govacs.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Effective trapping agent, leading to good yield and excellent diastereoselectivity. acs.org |

| Amide/Sulfonamide Groups | e.g., Acetyl, Tosyl | Can be employed as effective protecting groups during stereoselective hydrogenations. acs.org |

| Acyl Groups | e.g., Benzoyl | Can directly participate (neighboring group participation) to shield one face of a reactive intermediate, directing stereochemistry. mdpi.com |

Chemical Transformations and Reactivity Profiles of Benzyl 4 Fluoropiperidine 1 Carboxylate

Reactivity of the Ester Moiety in Benzyl (B1604629) 4-fluoropiperidine-1-carboxylate

The benzyl carbamate (B1207046) functionality in Benzyl 4-fluoropiperidine-1-carboxylate is a key reactive site, susceptible to cleavage under various conditions. This reactivity is fundamental to its role as a protecting group for the piperidine (B6355638) nitrogen.

Hydrolysis Reactions under Acidic and Basic Conditions

The hydrolysis of the benzyl carbamate group to release the free piperidine is a critical transformation. This reaction can be effected under both acidic and basic conditions, although the specific conditions for this compound are not extensively detailed in the literature. However, the reactivity can be inferred from the well-established behavior of N-benzyloxycarbonyl (Cbz or Z) protected amines.

Acidic Hydrolysis: Acid-catalyzed hydrolysis of benzyl carbamates typically proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The reaction is often carried out using strong acids such as HBr in acetic acid, or aqueous solutions of strong mineral acids like sulfuric acid. researchgate.netnih.gov For instance, the hydrolysis of N-cyano sulfoximines to NH-sulfoximines, a related transformation, can be achieved by heating in aqueous sulfuric acid. researchgate.net This suggests that similar conditions could be applied to this compound, leading to the formation of 4-fluoropiperidine (B2509456), benzyl alcohol, and carbon dioxide. A plausible mechanism involves the initial protonation of the carbamate, followed by the loss of the benzyl group as a stable benzyl cation and subsequent decarboxylation of the resulting carbamic acid.

Basic Hydrolysis: Under basic conditions, the hydrolysis of benzyl carbamates can be achieved using strong bases like sodium or potassium hydroxide (B78521) in an alcoholic solvent. google.com The reaction proceeds through a BAc2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate. While basic hydrolysis is generally effective, it can sometimes be slower than acidic cleavage and may require elevated temperatures. rsc.org It is important to note that under certain basic conditions, especially with alkoxides, transesterification can be a competing reaction.

Transesterification Processes

Transesterification of benzyl carbamates, while less common than hydrolysis, provides a pathway to other carbamate derivatives. This transformation involves the substitution of the benzyl group with another alcohol. While specific studies on this compound are scarce, general methods for the transesterification of benzyl carbamates have been reported. These often require a catalyst, such as a tin compound, and are typically performed by heating the benzyl carbamate in the presence of the desired alcohol.

Transformations at the Piperidine Nitrogen Atom

The piperidine nitrogen in this compound is protected by the benzyl group. The removal of this group is a prerequisite for further functionalization of the nitrogen atom through reactions such as N-alkylation and N-acylation.

Removal of the Benzyl Protecting Group

The most common and efficient method for the deprotection of the benzyl carbamate is catalytic hydrogenolysis. researchgate.net This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net The reaction is generally clean and proceeds under mild conditions, yielding the deprotected amine, toluene (B28343), and carbon dioxide.

A variety of solvents can be used for this transformation, including ethanol (B145695), methanol, and ethyl acetate. The addition of a small amount of acid, such as acetic acid, can sometimes accelerate the reaction. lookchem.com It is noteworthy that under certain hydrogenation conditions, particularly with some ruthenium and iridium catalysts, cleavage of the C-F bond can occur, leading to the formation of the defluorinated piperidine as a byproduct. scientificupdate.com

Table 1: General Conditions for Catalytic Hydrogenolysis of Benzyl Carbamates

| Catalyst | Hydrogen Source | Solvent | Additive (Optional) | Typical Product(s) |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol, Methanol, Ethyl Acetate | Acetic Acid | Deprotected Amine, Toluene, CO₂ |

N-Alkylation and N-Acylation Reactions

Once the benzyl protecting group has been removed to yield 4-fluoropiperidine (often as a hydrochloride salt), the secondary amine is available for a variety of transformations, including N-alkylation and N-acylation.

N-Alkylation: The N-alkylation of 4-fluoropiperidine can be achieved by reacting it with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases used for this purpose include potassium carbonate or triethylamine (B128534) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. researchgate.netsciencemadness.org To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is typically added slowly to a solution of the amine. researchgate.net Reductive amination, reacting 4-fluoropiperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. chemicalforums.com

N-Acylation: N-acylation of 4-fluoropiperidine can be readily accomplished by treatment with an acyl chloride or acid anhydride (B1165640) in the presence of a base. researchgate.net Triethylamine or pyridine (B92270) are commonly used as bases to scavenge the acid byproduct. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or below. For less reactive acylating agents, the addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can be beneficial.

Reactions Involving the Fluorine Atom and Adjacent Carbons

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the fluorine atom in this compound is generally unreactive towards nucleophilic substitution. researchgate.net However, under specific conditions, reactions involving the fluorine atom or the adjacent carbons can occur.

The presence of the electronegative fluorine atom can influence the acidity of the adjacent protons, potentially facilitating elimination reactions under strong basic conditions. However, due to the high strength of the C-F bond, fluorine is a poor leaving group, making such eliminations less favorable compared to those involving other halogens. researchgate.net

Under certain catalytic hydrogenation conditions, particularly with more aggressive catalysts, hydrodefluorination can be observed, leading to the formation of the corresponding non-fluorinated piperidine derivative. scientificupdate.comnih.gov This is a potential side reaction during the deprotection of the benzyl group if the conditions are not carefully controlled. scientificupdate.com

The conformational preference of the fluorine atom in the piperidine ring is also a subject of interest. In many fluorinated piperidines, an axial orientation of the fluorine atom is favored due to stabilizing electrostatic interactions between the C-F bond dipole and the protonated nitrogen. researchgate.netresearchgate.netnih.gov This conformational bias can influence the reactivity and biological activity of the molecule.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Fluoropiperidine |

| Benzyl alcohol |

| Toluene |

| 4-(Dimethylamino)pyridine |

| Sodium triacetoxyborohydride |

| Potassium carbonate |

| Triethylamine |

| Palladium on carbon |

| Acetic acid |

| Sulfuric acid |

| Sodium hydroxide |

| Potassium hydroxide |

| Alkyl halide |

| Acyl chloride |

Nucleophilic Substitution Reactions involving the Benzyl Carbamate Group

The benzyl carbamate group (Cbz) on the piperidine nitrogen is primarily a protecting group. Its removal, which allows for further functionalization at the nitrogen atom, typically proceeds via reactions that involve nucleophilic cleavage or reduction. These deprotection strategies are fundamental transformations for this class of compounds.

The most common method for the cleavage of the Cbz group is catalytic hydrogenation. In this reaction, the compound is treated with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This process, known as hydrogenolysis, results in the formation of 4-fluoropiperidine, with toluene and carbon dioxide as byproducts. This method is highly efficient and clean, though care must be taken as prolonged reaction times or harsh conditions can sometimes lead to undesired reduction of the C-F bond (hydrodefluorination). scientificupdate.comnih.gov

Alternative methods involve treatment with strong acids (acidolysis) or bases, though these are less frequently employed for Cbz groups compared to other protecting groups like tert-butyloxycarbonyl (Boc).

Table 1: Representative Deprotection Reactions of the Benzyl Carbamate Group

| Reaction Type | Reagents & Conditions | Product | Byproducts |

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like Methanol or Ethanol | 4-fluoropiperidine | Toluene, CO₂ |

| Acidolysis | HBr in Acetic Acid | 4-fluoropiperidine hydrobromide | Benzyl bromide, CO₂ |

Derivatization at the Fluorinated Position

The fluorine atom at the C-4 position of the piperidine ring is generally a stable substituent due to the high strength of the carbon-fluorine bond. However, this bond is not inert and can participate in nucleophilic substitution reactions, particularly when activated by neighboring groups or under specific reaction conditions. The high electronegativity of fluorine renders the C-4 carbon atom electrophilic and thus susceptible to attack by strong nucleophiles.

This reactivity allows for the synthesis of various 4-substituted piperidine derivatives by displacing the fluoride (B91410) ion. Such transformations are valuable for creating analogues with different physicochemical properties. For instance, the fluorine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions. This opens pathways to 4-hydroxy- and 4-alkoxy-piperidine derivatives. Similarly, nitrogen-based nucleophiles like amines can be used to introduce amino functionalities at the C-4 position.

It is important to note that the reactivity of the C-F bond can also be a liability. During some synthetic manipulations, such as certain catalytic hydrogenation procedures intended to remove the Cbz group, unintended loss of the fluorine atom to yield a "des-fluoro" piperidine can be a competing side reaction. scientificupdate.comnih.gov

Table 2: Potential Nucleophilic Substitution Reactions at the C-4 Position

| Nucleophile | Reagent Example | Product Class |

| Hydroxide | Sodium Hydroxide (NaOH) | Benzyl 4-hydroxypiperidine-1-carboxylate |

| Alkoxide | Sodium Methoxide (NaOMe) | Benzyl 4-methoxypiperidine-1-carboxylate |

| Amine | Ammonia (NH₃) or primary/secondary amines | Benzyl 4-aminopiperidine-1-carboxylate derivatives |

| Thiolate | Sodium Thiophenolate (NaSPh) | Benzyl 4-(phenylthio)piperidine-1-carboxylate |

Benzyl 4 Fluoropiperidine 1 Carboxylate As a Precursor in Advanced Organic Synthesis Research

Synthesis of Complex Fluorinated Heterocyclic Scaffolds

The presence of a fluorine atom on the piperidine (B6355638) ring of benzyl (B1604629) 4-fluoropiperidine-1-carboxylate significantly influences the physicochemical properties of the resulting molecules, such as basicity, lipophilicity, and metabolic stability. This makes it a valuable starting material for the synthesis of complex fluorinated heterocyclic scaffolds.

Preparation of Piperidine-Based Analogues

Benzyl 4-fluoropiperidine-1-carboxylate is a crucial intermediate in the synthesis of various piperidine-based analogues. The piperidine moiety is a common structural motif in a vast number of bioactive natural products and marketed drugs. whiterose.ac.uk The introduction of a fluorine atom can lead to analogues with improved pharmacological profiles.

The synthesis of these analogues often involves the initial preparation of this compound, typically by reacting 4-fluoropiperidine (B2509456) with benzyl chloroformate in the presence of a base like triethylamine (B128534). sigmaaldrich.com This protected intermediate can then undergo various chemical transformations. For instance, the piperidine nitrogen can be deprotected and subsequently functionalized to introduce a wide array of substituents, leading to a diverse library of piperidine-based analogues. The fluorine atom at the 4-position can also direct or influence further reactions on the piperidine ring.

Generation of Spiropiperidine Systems

Spiropiperidines, which feature a spirocyclic junction involving the piperidine ring, have gained considerable attention in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and pharmacological properties. whiterose.ac.uk this compound can serve as a precursor for the generation of these complex spirocyclic systems.

The synthesis of spiropiperidines from this precursor can be envisioned through multi-step sequences. While direct examples starting from this compound are not extensively detailed in the provided search results, general strategies for spiropiperidine synthesis often involve the formation of a carbocyclic or heterocyclic ring onto a pre-existing piperidine ring. whiterose.ac.uk For example, a ketone derivative of the piperidine, which could be synthesized from this compound, could undergo reactions such as a tandem semi-pinacol rearrangement/alkyne-aldehyde metathesis to form a spirocyclic system. whiterose.ac.uk

Precursor for Azabicyclic Structures

Azabicyclic structures, which contain a nitrogen atom at a bridgehead position, are prevalent in many natural products and pharmaceutically active compounds. The synthesis of these bridged systems is a challenging yet important area of organic chemistry. While the direct conversion of this compound to azabicyclic structures is not explicitly detailed in the provided search results, its derivatives can be utilized in radical translocation/cyclization reactions to form these complex scaffolds. For instance, appropriately substituted N-acylpyrrolidine derivatives have been shown to undergo radical cyclizations to yield bridged azabicyclic compounds like 7-azabicyclo[2.2.1]heptane, 8-azabicyclo[3.2.1]octane, and 9-azabicyclo[4.2.1]nonane systems. rsc.org A similar strategy could potentially be applied to derivatives of this compound.

Role in the Elaboration of Specialized Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can have profound effects on their biological activity. This compound serves as a valuable building block for the synthesis of specialized fluorinated organic molecules with potential applications in medicinal chemistry and chemical biology.

Future Research Directions and Synthetic Challenges for Fluoropiperidine Carboxylates

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of fluoropiperidine carboxylates, including benzyl (B1604629) 4-fluoropiperidine-1-carboxylate, traditionally relies on multi-step sequences that can be inefficient and generate significant waste. nih.gov A primary future goal is the development of greener and more efficient synthetic routes.

Current and Future Approaches:

Dearomatization-Hydrogenation (DAH) Processes: A significant advancement involves the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. This one-pot strategy allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov Future work will likely focus on expanding the catalyst scope and substrate tolerance of this methodology.

Heterogeneous Catalysis: The use of commercially available heterogeneous palladium catalysts for the cis-selective hydrogenation of fluoropyridines presents a robust and scalable alternative. acs.orgnih.gov This method is tolerant to air and moisture, making it more practical for industrial applications. nih.gov Research is ongoing to better understand the influence of reaction conditions on potential side reactions like hydrodefluorination. acs.org

Flow Chemistry: Continuous-flow technologies offer enhanced safety, efficiency, and scalability for fluorination reactions, which can be hazardous. researchgate.nettib.eu The development of telescoped flow processes, combining multiple reaction steps without intermediate purification, is a key area of interest. acs.orgdurham.ac.uk For example, a continuous-flow route for synthesizing trifluoromethylated heterocycles has shown significant improvement over traditional batch methods. acs.org

Sustainable Reagents and Solvents: Moving away from hazardous reagents and volatile organic solvents is a critical aspect of green chemistry. advancedchemtech.comsciencedaily.com Research into using water or other environmentally benign solvents, as well as developing TFA-free (trifluoroacetic acid-free) protocols for deprotection steps, is gaining traction. advancedchemtech.comresearchgate.net

A comparison of synthetic strategies highlights the move towards more sustainable practices.

Table 1: Comparison of Synthetic Methodologies for Fluoropiperidines

| Methodology | Advantages | Challenges/Future Research | Reference |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Well-established procedures | Often low overall yield, significant waste, harsh reagents | nih.gov |

| Dearomatization-Hydrogenation (DAH) | High diastereoselectivity, one-pot procedure | Requires specific catalysts (e.g., Rhodium), potential for catalyst deactivation | nih.gov |

| Heterogeneous Hydrogenation | Robust, scalable, tolerant to air/moisture, uses common catalysts (e.g., Palladium) | Controlling hydrodefluorination side reactions | acs.orgnih.gov |

| Flow Chemistry | Enhanced safety and control, scalable, potential for automation and telescoping | Requires specialized equipment, optimization of flow parameters | researchgate.netacs.orgdurham.ac.uk |

Exploration of Novel Reactivity Patterns for Selective Functionalization

The presence of a fluorine atom significantly alters the electronic properties of the piperidine (B6355638) ring, influencing its reactivity. A key research direction is to understand and exploit these alterations for selective C-H functionalization, allowing for the late-stage modification of complex molecules. cam.ac.uk

The introduction of fluorine can reduce the basicity of the neighboring nitrogen atom, which in turn can affect reaction pathways. acs.org This electronic effect is a critical consideration in designing functionalization strategies. Current research focuses on developing methods for the site-selective introduction of functional groups onto the fluoropiperidine core. researchgate.netnih.gov For instance, methods for the selective fluorination of pyridines adjacent to the nitrogen have been developed using reagents like silver(II) fluoride (B91410). nih.govresearchgate.net These approaches could be adapted for the further functionalization of fluorinated piperidines.

Future efforts will likely target the development of catalytic systems that can selectively activate specific C-H bonds on the fluoropiperidine ring, enabling the introduction of a wide array of substituents with high regio- and stereocontrol. cam.ac.uknih.gov This would provide rapid access to diverse libraries of fluorinated piperidine derivatives for screening in drug discovery and materials science.

Application in Advanced Materials and Chemical Biology Research

Fluoropiperidine carboxylates and their derivatives are poised to make significant contributions to materials science and chemical biology due to the unique properties conferred by fluorine.

Advanced Materials: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique electrical properties. mdpi.com The incorporation of fluoropiperidine moieties into polymer backbones could lead to the development of new high-performance materials. researchgate.net Potential applications include advanced membranes for gas separation, proton exchange membranes for fuel cells, and low-dielectric constant materials for microelectronics. researchgate.netnumberanalytics.com

Chemical Biology: In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, binding affinity, and cell permeability. uclouvain.benih.gov Fluorinated piperidines are therefore highly desirable motifs. nih.gov For instance, fluorinated analogues of rhodol have been synthesized as exceptionally bright and stable fluorophores that specifically accumulate in the endoplasmic reticulum, enabling the targeting of cellular pathways. nih.gov Benzyl 4-fluoropiperidine-1-carboxylate serves as a precursor to β-fluoroamines, which are important for modulating biological activity. Future research will involve using these fluorinated building blocks to create novel chemical probes, imaging agents (e.g., for ¹⁹F MRI), and drug candidates with optimized pharmacological profiles. numberanalytics.com

Computational Design and Predictive Modeling for Fluoropiperidine Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Density Functional Theory (DFT) and other computational methods can provide deep insights into the structural and electronic properties of fluorinated piperidines, helping to rationalize and predict their conformational preferences and reactivity. researchgate.netresearchgate.netrsc.org

Key Areas of Computational Impact:

Reaction-Condition Optimization: Computational models can help predict the outcome of reactions, guiding the choice of catalysts, solvents, and reaction temperatures to improve yields and selectivities. acs.org For example, DFT studies can elucidate the mechanisms of fluorination and hydrodefluorination, aiding in the suppression of unwanted side reactions. nih.gov

Predicting Molecular Properties: The conformational behavior of fluorinated piperidines, which is critical for their biological activity, is influenced by subtle electronic effects like charge-dipole interactions and hyperconjugation. researchgate.netresearchgate.netacs.org Computational studies can model these interactions and predict the most stable conformers, accelerating the design of molecules with specific three-dimensional shapes. researchgate.net

De Novo Design: As computational power and algorithmic accuracy increase, the de novo design of synthetic routes and novel fluorinated molecules with desired properties will become more feasible. nih.govresearchgate.net This involves using computational tools to identify promising molecular targets and then devising the most efficient synthetic pathways to create them.

The synergy between computational modeling and experimental work is expected to accelerate the discovery and development of new fluoropiperidine carboxylates and their derivatives, overcoming existing synthetic hurdles and unlocking their full potential in science and technology.

常见问题

Q. What are the recommended safety protocols for handling Benzyl 4-fluoropiperidine-1-carboxylate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin, or eye contact .

- Ventilation: Work in a fume hood to minimize vapor exposure during synthesis or purification steps .

- First Aid:

- Eye Contact: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap and water; remove contaminated clothing .

- Storage: Keep in a cool, dry, ventilated area away from oxidizers .

Q. What synthetic routes are typically used to prepare this compound?

Methodological Answer:

- Step 1: React 4-fluoropiperidine with benzyl chloroformate in a base (e.g., triethylamine) to form the carboxylate ester .

- Step 2: Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents under nitrogen to prevent hydrolysis .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

- Yield Optimization: Adjust reaction time (typically 12–24 hours) and temperature (0–25°C) based on intermediate stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

-

Structure-Activity Relationship (SAR) Studies: Compare derivatives with halogen substitutions (e.g., fluorine vs. chlorine) to assess electronic effects on receptor binding .

-

Data Normalization: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example:

Derivative Cell Line Inhibition (%) Reference Fluorine MOLT-4 84.19 Chlorine SF-295 72.11 -

Computational Modeling: Use tools like AutoDock to predict binding affinities and validate with in vitro assays .

Q. What methodologies are recommended for structural elucidation and conformation analysis?

Methodological Answer:

- X-ray Crystallography:

- NMR Spectroscopy:

- Analyze and NMR shifts to identify substituent effects (e.g., fluorine’s deshielding impact on adjacent protons) .

- NOESY experiments can confirm stereochemistry in chiral derivatives .

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Parameter Screening:

- Temperature: Lower temperatures (0–5°C) reduce side reactions during acylations .

- Catalysts: Test Lewis acids (e.g., ZnCl) to accelerate ring-opening/closure steps .

- Scale-Up Strategies:

Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicity data for this compound analogs?

Methodological Answer:

- Toxicokinetic Studies: Measure metabolic stability (e.g., liver microsome assays) to identify species-specific differences in detoxification pathways .

- In Silico Toxicity Prediction: Use tools like ProTox-II to predict LD values and compare with experimental data .

- Dose-Response Curves: Perform repeated-dose studies in vitro (e.g., HepG2 cells) to establish NOAEL (No Observed Adverse Effect Level) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。